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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

Cat. No.: B131400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Amino-3,5-dimethylphenol, a
versatile chemical intermediate with applications in pharmaceutical research and development.

This document details its primary role as a significant metabolite of the widely used local

anesthetic, Lidocaine, and provides a detailed protocol for its chemical synthesis. While its

direct application as a building block for the synthesis of other distinct pharmaceutical

compounds is not extensively documented in publicly available literature, its inherent chemical

functionalities—a reactive aromatic amine and a phenolic hydroxyl group—present potential for

its use in the generation of novel compound libraries for drug discovery.

Profile of 4-Amino-3,5-dimethylphenol
4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted

aniline and a member of the phenol class of compounds.[1] It is most notably recognized as a

major urinary metabolite of Lidocaine.[1][2][3]
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Property Value Reference

Molecular Formula C₈H₁₁NO [1]

Molecular Weight 137.18 g/mol [1]

CAS Number 3096-70-6 [1]

Appearance Brown solid [3]

Melting Point 163 °C [3]

Boiling Point 296.5 °C at 760 mmHg [3]

Solubility Soluble in Methanol

Role as a Metabolite of Lidocaine
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive

metabolism in the liver. One of the key metabolic pathways involves the formation of 4-Amino-
3,5-dimethylphenol. Understanding this metabolic pathway is crucial for pharmacokinetic and

toxicological studies of Lidocaine.

The metabolic conversion of Lidocaine to 4-Amino-3,5-dimethylphenol involves several

enzymatic steps, primarily mediated by cytochrome P450 enzymes. The pathway highlights the

biotransformation of the parent drug into a more polar metabolite to facilitate its excretion from

the body.

Lidocaine Monoethylglycinexylidide
(MEGX)

N-de-ethylation Glycinexylidide
(GX)

N-de-ethylation 2,6-XylidineHydrolysis 4-Amino-3,5-dimethylphenolHydroxylation

Click to download full resolution via product page

Caption: Metabolic pathway of Lidocaine to 4-Amino-3,5-dimethylphenol.

Experimental Protocols
Synthesis of 4-Amino-3,5-dimethylphenol
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This protocol describes a common method for the synthesis of 4-Amino-3,5-dimethylphenol
starting from 3,5-dimethylphenol. The synthesis involves a diazotization reaction followed by a

reduction.

Materials:

3,5-Dimethylphenol

Sodium sulfanilate dihydrate

Sodium nitrite

Concentrated hydrochloric acid

Sodium hydroxide

Sodium dithionite (sodium hydrosulfite)

Ice

Ethyl acetate

Anhydrous sodium sulfate

Deionized water

Equipment:

Beakers

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Heating mantle

Büchner funnel and filter flask
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Rotary evaporator

Procedure:[3][4]

Preparation of Solution A (Diazo component):

In a 50 mL beaker, dissolve 5.78 g (25.0 mmol) of sodium sulfanilate dihydrate in 20 mL of

deionized water.

To this solution, add 1.90 g (27.5 mmol) of sodium nitrite dissolved in 4 mL of deionized

water.

In a separate 100 mL beaker, place 5.1 mL of concentrated hydrochloric acid and 30 g of

ice.

Slowly add the sodium sulfanilate/sodium nitrite solution dropwise to the cold hydrochloric

acid solution while stirring in an ice bath.

Continue stirring in the ice bath for 20 minutes to ensure complete diazotization.

Preparation of the Coupling Component Solution:

In a 250 mL beaker, dissolve 3.05 g (25.0 mmol) of 3,5-dimethylphenol in 30 mL of

deionized water containing 5.50 g (138 mmol) of sodium hydroxide. Use an ice bath to

control the temperature during dissolution.

Azo Coupling:

Slowly add Solution A (the diazonium salt solution) dropwise to the cold solution of 3,5-

dimethylphenol with vigorous stirring in an ice bath.

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1

hour. A colored azo dye should precipitate.

Reduction to the Amine:

Heat the reaction mixture to 65-75 °C.
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Gradually add solid sodium dithionite (approximately 16.8 g, 96.5 mmol) in portions until

the color of the solution disappears, indicating the reduction of the azo group.

Once the solution is colorless, cool it to room temperature and stir for an additional 30

minutes to allow the product to precipitate fully.

Isolation and Purification:

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold deionized water.

The crude product can be further purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water).

Dry the purified 4-Amino-3,5-dimethylphenol to a constant weight. A yield of

approximately 72% can be expected.[3][4]
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Caption: Experimental workflow for the synthesis of 4-Amino-3,5-dimethylphenol.

Potential as a Building Block in Drug Discovery
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While specific examples of marketed drugs synthesized directly from 4-Amino-3,5-
dimethylphenol are not prominent in the literature, its structure presents opportunities for the

synthesis of novel bioactive molecules. The amino and hydroxyl groups can be functionalized

through various chemical reactions to generate libraries of compounds for screening.

Potential Synthetic Transformations:

N-Acylation/N-Sulfonylation: The amino group can be readily acylated or sulfonylated to

introduce a wide range of substituents, potentially leading to compounds with diverse

biological activities.

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a

diazonium salt, which can then be substituted with various functionalities (e.g., halogens,

cyano group) through Sandmeyer or related reactions.

O-Alkylation/O-Arylation: The phenolic hydroxyl group can be alkylated or arylated to form

ethers, a common moiety in many pharmaceutical compounds.

Condensation Reactions: The amino group can participate in condensation reactions with

aldehydes or ketones to form Schiff bases, which can be further modified or screened for

biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: 4-Amino-3,5-
dimethylphenol in Pharmaceutical Contexts]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131400#4-amino-3-5-dimethylphenol-as-a-building-
block-for-pharmaceutical-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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